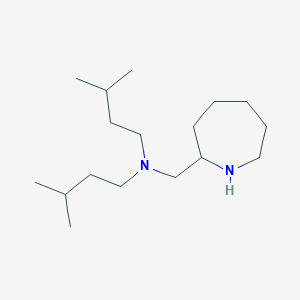

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine is an organic compound that belongs to the class of amines This compound features a complex structure with multiple alkyl groups and a seven-membered azepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of azepane with a suitable alkyl halide, followed by reductive amination to introduce the amine group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate hydrogenation steps. The use of automated systems can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, often facilitated by strong nucleophiles such as sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide, lithium aluminum hydride in tetrahydrofuran.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Azides, amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research

Research has indicated that compounds similar to N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine may exhibit anticancer properties. For instance, studies on structurally related compounds have shown significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the disruption of microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: Anticancer Efficacy

A study evaluated the effects of similar compounds on tumor growth in xenograft models. Results demonstrated a notable reduction in tumor size, suggesting that these compounds could be developed as effective anticancer agents.

2. Antibiotic Development

The compound has potential applications in antibiotic development, particularly against antibiotic-resistant bacteria. Inhibitors targeting methionyl-tRNA synthetase (MetRS) have shown promise in treating infections caused by resistant strains of Staphylococcus aureus and Enterococcus faecalis . The ability of such compounds to circumvent existing resistance mechanisms makes them valuable in the ongoing battle against antibiotic resistance.

Case Study: Antibiotic Resistance

Research focusing on MetRS inhibitors revealed that specific compounds could effectively inhibit bacterial growth in vitro. These findings support the potential of this compound and its analogs in developing new antibiotics.

Pharmacological Applications

1. Neurological Studies

Given its structural characteristics, this compound may also be explored for its effects on neurotransmitter systems. Compounds with similar amine structures have been investigated for their interactions with serotonin and dopamine receptors, which are crucial in treating various neurological disorders .

2. Cardiovascular Research

Preliminary studies suggest that derivatives of this compound could influence cardiovascular functions, particularly through modulation of vascular resistance and blood pressure regulation. Such effects are critical for developing treatments for hypertension and other cardiovascular diseases.

Summary of Research Findings

| Application Area | Description | Case Studies & Findings |

|---|---|---|

| Anticancer Research | Potential cytotoxic effects against cancer cells | Significant tumor size reduction in xenograft models |

| Antibiotic Development | Targeting methionyl-tRNA synthetase to combat resistant bacteria | Effective inhibition of bacterial growth in vitro |

| Neurological Studies | Possible interactions with neurotransmitter systems | Ongoing investigations into serotonin and dopamine receptor modulation |

| Cardiovascular Research | Modulation of vascular resistance and blood pressure | Effects observed in isolated heart models indicating potential therapeutic benefits |

Wirkmechanismus

The mechanism of action of N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(azepan-2-ylmethyl)-3-methylbutan-1-amine: Lacks the additional alkyl group present in N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine.

N-(hexan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine: Contains a six-membered ring instead of the seven-membered azepane ring.

Uniqueness

This compound is unique due to its specific combination of alkyl groups and the azepane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biologische Aktivität

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H36N, indicating a complex structure that includes an azepane ring. The presence of various alkyl groups contributes to its unique chemical properties, making it a subject of interest in synthetic organic chemistry and drug design.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake. This mechanism could make it relevant for treating neurological disorders, although detailed studies are still required to elucidate its specific actions.

Neuropharmacological Effects

Research indicates that this compound may exhibit psychoactive properties similar to other novel psychoactive substances (NPS). A study highlighted the need for further investigation into its pharmacological profile, particularly regarding its safety and efficacy in human subjects .

In Vitro Studies

In vitro studies have demonstrated that the compound can interact with various biological receptors. For instance, it has been noted for its potential effects on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. These interactions suggest that the compound could have implications in treating mood disorders or cognitive impairments .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(azepan-2-ylmethyl)-3-methylbutan-1-amine | Lacks isopentyl group | Limited psychoactive properties |

| N-(hexan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine | Contains a hexane ring | Moderate receptor activity |

This comparison highlights how the specific alkyl groups and the azepane ring confer distinct biological activities to this compound.

Eigenschaften

IUPAC Name |

N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2/c1-15(2)9-12-19(13-10-16(3)4)14-17-8-6-5-7-11-18-17/h15-18H,5-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUGWLMGVKKUOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN(CCC(C)C)CC1CCCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.